molecular formula C14H29Cl2N3O2 B2485550 Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride CAS No. 2418642-68-7

Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride

Cat. No.: B2485550
CAS No.: 2418642-68-7
M. Wt: 342.31
InChI Key: FQXBWUUQECVBSG-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride is a synthetic organic compound with a complex structure. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its unique chemical properties and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-9-12(10-17)16-6-4-11(8-15)5-7-16;;/h11-12H,4-10,15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXBWUUQECVBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418642-68-7
Record name tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 3-azetidinecarboxylate with 4-(aminomethyl)piperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate. Research indicates that compounds with similar structures exhibit significant inhibition against various cancer cell lines, suggesting potential as anticancer agents. For instance, derivatives have shown promising results in inhibiting leukemia and central nervous system cancer cell lines during preliminary screenings conducted by the National Cancer Institute .

Neuroprotective Effects

The compound's structural features make it a candidate for neuroprotective applications. Research on similar piperidine derivatives has indicated their effectiveness as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, potentially improving cognitive function .

Antimicrobial Properties

Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate has been evaluated for its antimicrobial properties. Compounds with related structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics to combat resistant strains .

Case Study 1: Anticancer Screening

A study involving the synthesis of novel azetidine derivatives showed that compounds similar to Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate exhibited significant cytotoxicity against several cancer cell lines. The most potent compound achieved an inhibition rate of over 80% against leukemia cells, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Screening

In a neuroprotective study, compounds structurally related to Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate were tested for their ability to inhibit acetylcholinesterase. The most effective derivative showed an IC50 value of 2.7 µM, suggesting strong potential for treating Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Anticancer Activity Inhibits growth of various cancer cell linesSignificant inhibition observed in leukemia cells
Neuroprotective Effects Acts as an acetylcholinesterase inhibitorPotential for Alzheimer's treatment
Antimicrobial Properties Effective against resistant bacterial strainsActivity noted against both Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate: Similar structure but lacks the aminomethyl group.

    Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

    Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Different functional groups and structure.

Uniqueness

Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride is unique due to its specific combination of functional groups and structural features

Biological Activity

Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride, a compound with the CAS number 325775-44-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2C_{9}H_{18}N_{2}O_{2} with a molecular weight of 186.25 g/mol. The compound contains an azetidine ring, which is significant for its biological activity.

PropertyValue
CAS Number325775-44-8
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
Storage ConditionsKeep in dark place, inert atmosphere, room temperature

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential as a modulator of neurotransmitter systems, particularly those involving piperidine derivatives, which are known to influence dopaminergic and serotonergic pathways.

Pharmacological Effects

  • CNS Activity : Research indicates that compounds similar to this compound may exhibit anxiolytic and antidepressant effects. These effects are likely due to their ability to modulate neurotransmitter levels in the brain.
  • Anti-inflammatory Properties : Some studies suggest that azetidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these effects.

Safety Profile

The compound has been classified with several hazard statements indicating potential toxicity:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Study on CNS Effects

A study published in MDPI examined the effects of azetidine derivatives on anxiety-like behaviors in rodent models. The results indicated that these compounds could significantly reduce anxiety behaviors when administered at specific dosages, suggesting their potential use as anxiolytics .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related azetidine compounds. The findings demonstrated that these compounds inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, highlighting their therapeutic potential in treating inflammatory conditions .

Antimicrobial Activity Evaluation

Research conducted on the antimicrobial efficacy of various azetidine compounds showed promising results against Gram-positive bacteria. The study suggested that modifications in the piperidine structure could enhance antibacterial activity .

Q & A

Q. Optimization strategies :

  • Isosteric replacements : Substitute the azetidine ring with pyrrolidine to evaluate conformational effects on target binding .
  • Pharmacophore mapping : Use computational tools to identify critical functional groups (e.g., amine vs. hydroxyl) for selective interactions .
  • Metabolic stability assays : Compare half-life in hepatocyte models to prioritize derivatives with reduced CYP450 metabolism .

Advanced: What experimental approaches resolve contradictions in stability data under varying conditions?

Answer:
Methodological steps :

Stress testing : Expose the compound to accelerated degradation conditions:

  • Thermal stress : 40–60°C for 1–4 weeks to assess solid-state stability .
  • Hydrolytic stress : Buffer solutions at pH 3–10 to identify pH-sensitive functional groups (e.g., ester hydrolysis) .

Analytical monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl cleavage or hydrochloride dissociation) .

Cross-validation : Compare stability profiles with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to isolate moiety-specific instability .

Resolution of contradictions : For example, discrepancies in thermal stability may arise from differences in crystallinity—use XRPD (X-ray powder diffraction) to correlate polymorphic forms with degradation rates .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:
Integrated validation framework :

  • Genetic knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., receptors identified via SPR) and assess loss of compound efficacy in cell-based assays .
  • Transcriptomic profiling : RNA sequencing to identify downstream pathways modulated by the compound (e.g., apoptosis or cell cycle arrest) .
  • In vivo models : Administer the compound in disease-relevant animal models (e.g., xenografts for anticancer activity) with pharmacokinetic monitoring to correlate exposure and effect .

Data triangulation : Combine orthogonal methods (e.g., Western blot for protein expression and metabolomics for pathway analysis) to confirm mechanistic hypotheses .

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